Cas no 1013082-37-5 (Tributyl(3,5-dimethylphenyl)stannane)

Tributyl(3,5-dimethylphenyl)stannane Chemical and Physical Properties
Names and Identifiers
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- Tributyl(3,5-dimethylphenyl)stannane
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- Inchi: 1S/C8H9.3C4H9.Sn/c1-7-4-3-5-8(2)6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3;
- InChI Key: QZKHZYGJUDMPRW-UHFFFAOYSA-N
- SMILES: [Sn](CCCC)(CCCC)(CCCC)C1=CC(C)=CC(C)=C1
Tributyl(3,5-dimethylphenyl)stannane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0293X7-1g |
Tributyl(3,5-dimethylphenyl)stannane |
1013082-37-5 | 97% | 1g |
$185.00 | 2023-12-27 | |
1PlusChem | 1P0293X7-10g |
Tributyl(3,5-dimethylphenyl)stannane |
1013082-37-5 | 97% | 10g |
$758.00 | 2023-12-27 | |
1PlusChem | 1P0293X7-5g |
Tributyl(3,5-dimethylphenyl)stannane |
1013082-37-5 | 97% | 5g |
$449.00 | 2023-12-27 |
Tributyl(3,5-dimethylphenyl)stannane Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on Tributyl(3,5-dimethylphenyl)stannane
Introduction to Tributyl(3,5-dimethylphenyl)stannane (CAS No. 1013082-37-5)
Tributyl(3,5-dimethylphenyl)stannane, a compound with the chemical formula C23H35Sn, is a significant organotin compound that has garnered considerable attention in the field of synthetic chemistry and materials science. This organotin reagent is characterized by its unique structural properties, which make it highly valuable in various chemical transformations. The CAS number 1013082-37-5 provides a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications.
The molecular structure of Tributyl(3,5-dimethylphenyl)stannane consists of a tin center coordinated to three butyl groups and one 3,5-dimethylphenyl group. This arrangement imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The presence of the dimethyl substituents on the phenyl ring enhances the steric hindrance around the tin atom, which can be leveraged to control reaction outcomes in cross-coupling reactions and other synthetic protocols.
In recent years, the application of organotin compounds in pharmaceutical synthesis has been extensively explored. Tributyl(3,5-dimethylphenyl)stannane has been utilized as a precursor in the preparation of complex organic molecules, including pharmaceutical intermediates. Its role in facilitating Sn(II)-catalyzed reactions has been particularly noteworthy. For instance, it has been employed in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions, where its steric and electronic properties contribute to high yields and selectivity.
The compound's stability under various reaction conditions makes it a preferred choice for industrial-scale applications. Additionally, its compatibility with a range of ligands and catalysts enhances its utility in multi-step synthetic routes. Recent studies have highlighted its effectiveness in the preparation of functionalized aromatic compounds, which are crucial intermediates in drug development. The 3,5-dimethylphenyl moiety, in particular, has been shown to influence the electronic properties of the resulting products, making it a valuable tool for fine-tuning chemical reactivity.
From a materials science perspective, Tributyl(3,5-dimethylphenyl)stannane has found applications in the synthesis of advanced materials. Its ability to participate in polymerization reactions and form coordination complexes with metal ions has opened new avenues for developing novel materials with tailored properties. For example, it has been used in the preparation of conductive polymers and metal-organic frameworks (MOFs), where its stannane core acts as a bridging unit to create extended networks.
The safety and handling of Tributyl(3,5-dimethylphenyl)stannane are critical considerations due to its organotin nature. While not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure and ensure safe storage conditions. Research into greener alternatives has led to the exploration of less toxic organometallic reagents that can replace traditional tin-based compounds without compromising reaction efficiency.
In conclusion, Tributyl(3,5-dimethylphenyl)stannane represents a fascinating compound with broad utility across multiple scientific disciplines. Its role in pharmaceutical synthesis and materials science underscores its importance as a chemical building block. As research continues to uncover new applications and methodologies for this compound, its significance is expected to grow further. The CAS number 1013082-37-5 remains a key identifier for this compound, facilitating its accurate use and documentation in scientific endeavors.
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